molecular formula C7H6O3 B024243 4-Hydroxybenzoic acid CAS No. 99-96-7

4-Hydroxybenzoic acid

Cat. No. B024243
CAS RN: 99-96-7
M. Wt: 138.12 g/mol
InChI Key: FJKROLUGYXJWQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have explored various biosynthetic techniques for producing 4-hydroxybenzoic acid (4-HBA) and its derivatives, leveraging synthetic biology and metabolic engineering approaches to meet the increasing demand for high-value bioproducts. For instance, the use of Escherichia coli for synthesizing 4-HBA derivatives has been reported, highlighting a method where 4-HBA is synthesized from chorismate, a product of the shikimate pathway in E. coli (Wang et al., 2018); (Kim et al., 2020).

Molecular Structure Analysis

The structural landscape of 4-hydroxybenzoic acid has been elucidated through various crystallographic studies, revealing its polymorphism and pseudopolymorphism when co-crystallized with other compounds, such as 4,4'-bipyridine. These studies provide insight into the molecular interactions and stability of 4-HBA in different structural contexts (Mukherjee & Desiraju, 2011).

Scientific Research Applications

  • Biomedical Research : 4-HBA is used as a hydroxyl radical trap in free radical biomedical research. It provides sensitive and specific methods for detecting and analyzing hydroxyl radicals, aiding in the study of oxidative stress and related diseases (Ste-Marie et al., 1996).

  • Diabetes Research : In diabetes research, 4-HBA, a constituent of Pandanus odorus root, has been shown to decrease plasma glucose levels dose-dependently in diabetic rats by increasing peripheral glucose consumption. It also increases serum insulin levels and liver glycogen content in normal rats (Peungvicha et al., 1998).

  • Material Science and Polymer Synthesis : 4-HBA is utilized in the synthesis of polymers. Its derivatives have applications in the creation of various materials (Jayaraman et al., 2004).

  • Cerebral Ischemia Research : It can be used as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion, a process relevant to stroke and brain injury research (Liu et al., 2002).

  • Bioproduct Development : 4-HBA is a versatile intermediate for value-added bioproducts with potential applications in food, cosmetics, pharmacy, and fungicides. Its derivatives possess various functional biological properties, including antibacterial, anticancer, antidiabetic, antiaging, antiviral, and anti-inflammatory activities (Wang et al., 2018; Kim et al., 2020).

  • Environmental and Agricultural Sciences : 4-HBA can influence soil microbial community structures and microbial functional diversity, impacting agricultural practices and ecosystem management (Guo et al., 2015).

  • Chemical Analysis : It is also used in analytical chemistry methods, like Microemulsion Electrokinetic Chromatography (MEEKC), for the determination of 4-hydroxybenzoates (parabens) in foods, cosmetics, and pharmaceuticals (Mahuzier et al., 2001).

  • Environmental Applications : In terms of environmental applications, 4-HBA shows promise in processes like the degradation of pollutants through combined ultrasound irradiation and catalytic wet peroxide oxidation (Nikolopoulos et al., 2004).

Safety And Hazards

4-Hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and to avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

4-Hydroxybenzoic acid has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could focus on producing new compounds using 4-Hydroxybenzoic acid .

properties

IUPAC Name

4-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
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Molecular Formula

C7H6O3
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Related CAS

30729-36-3, Array
Record name Benzoic acid, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID3026647
Record name 4-Hydroxybenzoic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour
Record name Benzoic acid, 4-hydroxy-
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Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
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Solubility

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
Record name 4-HYDROXYBENZOIC ACID
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Density

1.46 g/cu cm @ 25 °C
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Vapor Pressure

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/
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Product Name

4-Hydroxybenzoic acid

Color/Form

White granular crystalline powder consisting of monoclinic prisms

CAS RN

99-96-7
Record name 4-Hydroxybenzoic acid
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Melting Point

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg
Record name 4-HYDROXYBENZOIC ACID
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Record name 4-Hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,200
Citations
EK Lim, CJ Doucet, Y Li, L Elias, D Worrall… - Journal of Biological …, 2002 - ASBMB
… The data show that only 14 proteins display activity toward 2-hydroxybenzoic acid, 4-hydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. Of these, only two enzymes are active toward …
Number of citations: 324 www.jbc.org
S Wang, M Bilal, H Hu, W Wang, X Zhang - Applied microbiology and …, 2018 - Springer
4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, …
Number of citations: 59 link.springer.com
JY Cho, JH Moon, KY Seong… - Bioscience, biotechnology …, 1998 - Taylor & Francis
… rice hull were isolated and identified as 4-hydroxybenzoic acid and trans 4-hydroxycinnarnic … and 4-hydroxybenzoic acid at ICSO concentrations of 100-170 and 160 ;ig/ ml, respectively. …
Number of citations: 269 www.tandfonline.com
H Kim, SY Kim, GY Sim, JH Ahn - Journal of Agricultural and Food …, 2020 - ACS Publications
Hydroxybenzoic acids (HBAs) such as 4-hydroxybenzoic acid (4-HBA) and 3,4-dihydroxybenzoic acid (DHB; protocatechuic acid) and its ester with methanol (methylparaben [MP]) are …
Number of citations: 17 pubs.acs.org
C Flodin, FB Whitfield - Phytochemistry, 1999 - Elsevier
… The results in the present study also indicate that the degradation of l-tyrosine to 4-hydroxybenzoic acid should take place in a cell compartment separate from where the bromination …
Number of citations: 99 www.sciencedirect.com
Y Chen, Y Peng, CC Dai, Q Ju - Applied Soil Ecology, 2011 - Elsevier
… can potentially be degraded by broad-spectrum endophytic fungi such as, Phomopsis liquidambari (strain B3), which is capable of growing on phenolic 4-hydroxybenzoic acid (4-HBA) …
Number of citations: 114 www.sciencedirect.com
M Lever - Analytical Biochemistry, 1977 - Elsevier
Addition of sodium bismuth tartrate to a carbohydrate reagent consisting of 4-hydroxybenzoic acid hydrazide in aqueous sodium hydroxide enables the reaction to be carried out more …
Number of citations: 213 www.sciencedirect.com
E Horváth, M Pál, G Szalai, E Páldi, T Janda - Biologia plantarum, 2007 - Springer
… In the present work the ability of its analogue, 4-hydroxybenzoic acid to increase abiotic stress tolerance was demonstrated: it improved the drought tolerance of the winter wheat (…
Number of citations: 312 link.springer.com
Y Feng, Y Meng, F Tan, L Lv, Z Li, Y Wang, Y Yang… - Pharmaceutics, 2021 - mdpi.com
… Cocrystals of tecovirimat and 4-hydroxybenzoic acid (TEC-HBA) were chosen as model cocrystals. TEC is a BCS class II drug with low oral bioavailability and has been shown to be …
Number of citations: 13 www.mdpi.com
KP Chong, S Rossall, M Atong - Journal of Agricultural …, 2009 - pdfs.semanticscholar.org
… found syringic acid, caffeic acid and 4-hydroxybenzoic acid present in oil palm roots in natural … present the works on in vitro effect of syringic acid, caffeic acid and 4-hydroxybenzoic acid …
Number of citations: 120 pdfs.semanticscholar.org

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